molecular formula C17H14F6N2O B11486172 N-[1-(Benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide

N-[1-(Benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide

Cat. No.: B11486172
M. Wt: 376.30 g/mol
InChI Key: GWXXYAFUTKWIHY-UHFFFAOYSA-N
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Description

N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide is a synthetic organic compound characterized by the presence of a benzylamino group and a hexafluoropropyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide typically involves the reaction of benzylamine with a hexafluoropropyl derivative. One common method includes the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions, CrO₃ in pyridine.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (NEt₃) or pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the hexafluoropropyl group may enhance binding affinity through hydrophobic interactions . These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide is unique due to its hexafluoropropyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs.

Properties

Molecular Formula

C17H14F6N2O

Molecular Weight

376.30 g/mol

IUPAC Name

N-[2-(benzylamino)-1,1,1,3,3,3-hexafluoropropan-2-yl]benzamide

InChI

InChI=1S/C17H14F6N2O/c18-16(19,20)15(17(21,22)23,24-11-12-7-3-1-4-8-12)25-14(26)13-9-5-2-6-10-13/h1-10,24H,11H2,(H,25,26)

InChI Key

GWXXYAFUTKWIHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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